3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride

Descripción general

Descripción

3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C16H12ClNO3S and its molecular weight is 333.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that similar compounds have been found to inhibit cox-2 , an enzyme involved in inflammation and pain.

Mode of Action

It is likely that the compound interacts with its target enzyme, potentially cox-2 , leading to a change in the enzyme’s activity.

Biochemical Pathways

If the compound does indeed inhibit COX-2 , it would affect the synthesis of prostaglandins, which are key players in the inflammatory response.

Pharmacokinetics

It is also predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

If the compound does inhibit COX-2 , it would likely result in a decrease in the production of prostaglandins, potentially reducing inflammation and pain.

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.

Actividad Biológica

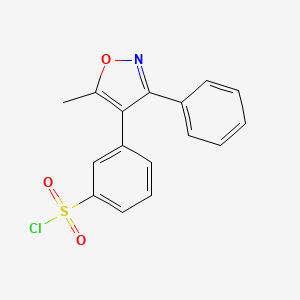

3-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride, also known as a key intermediate in the synthesis of pharmaceutical compounds, particularly valdecoxib, has garnered attention for its potential biological activities. This compound is characterized by its sulfonyl chloride functional group and an isoxazole moiety, which are known to contribute to various pharmacological effects.

The compound has the molecular formula and features a sulfonyl chloride group that enhances its reactivity in biological systems. The structure can be depicted as follows:

Synthesis

The synthesis of this compound typically involves the sulfonation of 5-methyl-3-phenylisoxazole followed by chlorination. This process allows for the introduction of the sulfonyl chloride group, which is crucial for its biological activity.

Antiinflammatory and Analgesic Properties

Research indicates that compounds derived from this compound exhibit significant anti-inflammatory and analgesic properties. Valdecoxib, a notable derivative, has been used clinically to treat pain and inflammation associated with conditions such as arthritis and acute pain episodes .

Antibacterial Activity

In studies evaluating antibacterial activity, derivatives of this compound have shown effectiveness against various bacterial strains. For instance, some synthesized analogs demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in treating bacterial infections .

Enzyme Inhibition

The sulfonamide functionality present in this compound contributes to its ability to inhibit certain enzymes. Research has highlighted its role as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases . Additionally, it has shown strong inhibitory activity against urease, an enzyme implicated in several pathological conditions.

Study 1: Valdecoxib Efficacy

A clinical study assessed the efficacy of valdecoxib (derived from the compound) in patients with osteoarthritis. Results indicated significant reductions in pain levels compared to placebo groups, supporting its use as an effective analgesic .

Study 2: Antibacterial Screening

Another study focused on synthesizing various derivatives from this compound and evaluating their antibacterial properties. The results showed that certain derivatives had enhanced activity against resistant strains of bacteria, suggesting that modifications to the sulfonamide structure can yield potent antimicrobial agents .

Research Findings

| Activity | Findings |

|---|---|

| Anti-inflammatory | Effective in reducing inflammation in animal models; mechanism involves COX inhibition. |

| Analgesic | Significant pain relief observed in clinical trials for osteoarthritis patients. |

| Antibacterial | Moderate to strong activity against Salmonella typhi and Bacillus subtilis. |

| Enzyme Inhibition | Strong acetylcholinesterase and urease inhibition noted; potential for neuroprotective effects. |

Propiedades

IUPAC Name |

3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3S/c1-11-15(13-8-5-9-14(10-13)22(17,19)20)16(18-21-11)12-6-3-2-4-7-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACKDPVPZJIFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.